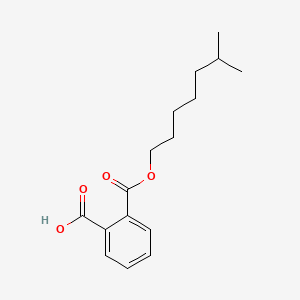
Isooctyl hydrogen phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl hydrogen phthalate is a phthalate ester, commonly used as a plasticizer. Phthalates are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly known for its application in polyvinyl chloride (PVC) products, providing them with the desired flexibility and durability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isooctyl hydrogen phthalate is synthesized through the esterification of phthalic anhydride with isooctanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out at temperatures ranging from 0 to 150°C and can take up to 20 hours to complete .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of a reaction kettle where phthalic anhydride and isooctanol are combined with a catalyst. After the reaction, the mixture is neutralized, and the catalyst is removed. The product is then purified through washing and distillation processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isooctyl hydrogen phthalate undergoes several types of chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phthalic acid and isooctanol.
Common Reagents and Conditions:
Acid Catalysts: Concentrated sulfuric acid is commonly used in the esterification process.
Water and Acids/Bases: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromic acid for oxidation reactions.
Major Products Formed:
Phthalic Acid: Formed during hydrolysis and oxidation reactions.
Isooctanol: Released during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Isooctyl hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are essential in various chemical processes.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the manufacturing of consumer goods, medical devices, and packaging materials
Wirkmechanismus
Isooctyl hydrogen phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by mimicking or blocking hormones. This disruption can lead to various health issues, including reproductive and developmental problems. The compound interacts with nuclear receptors and affects the expression of genes involved in hormone synthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
Diisooctyl Phthalate: Another phthalate ester with similar plasticizing properties.
Diisononyl Phthalate: Used as a plasticizer with a slightly different alkyl chain length.
Di(2-ethylhexyl) Phthalate: A widely used plasticizer with similar applications
Uniqueness: Isooctyl hydrogen phthalate is unique due to its specific alkyl chain length, which provides distinct flexibility and durability properties to PVC products. Its specific interactions with biological systems also make it a compound of interest in toxicological studies .
Eigenschaften
CAS-Nummer |
30849-48-0 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
2-(6-methylheptoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OKQCINGECXXEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


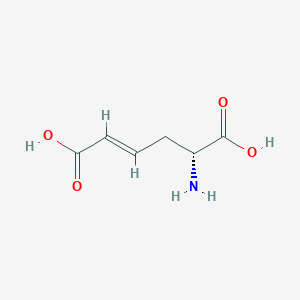
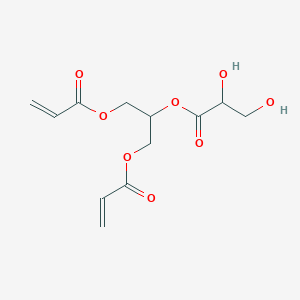

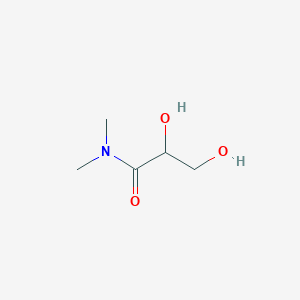
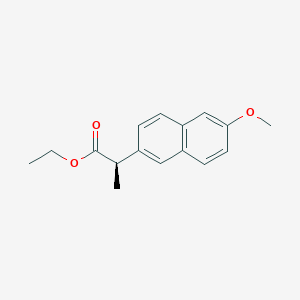
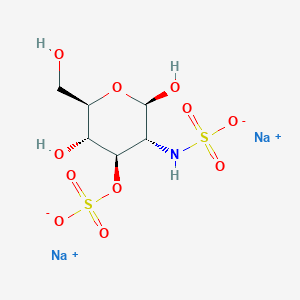
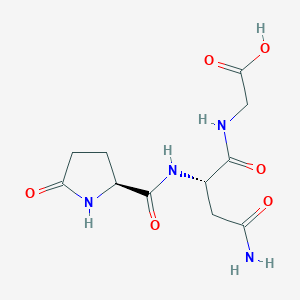
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)


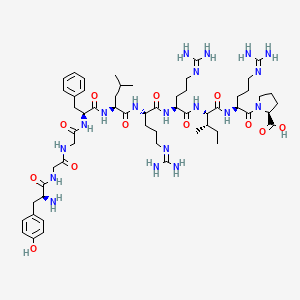

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
